Noroxymorphone

Spinal Analgesia Antinociception Duration of Action

Pharma manufacturers face supply challenges sourcing high-purity noroxymorphone (CAS 33522-95-1) with proper documentation. Impure material compromises naloxone/naltrexone synthesis and analytical results. - Critical API intermediate for opioid antagonist production; ≥98% purity with full CoA. - Certified reference standard for oxycodone metabolite quantification in toxicology. - Poor BBB penetration enables peripheral/spinal opioid research without CNS confounds. BenchChem ensures compliant supply, batch consistency, and reliable global delivery.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
CAS No. 33522-95-1
Cat. No. B159341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoroxymorphone
CAS33522-95-1
SynonymsEN 3169; (-)-Noroxymorphone
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O
InChIInChI=1S/C16H17NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-2,11,14,17-18,20H,3-7H2/t11-,14+,15+,16-/m1/s1
InChIKeyHLMSIZPQBSYUNL-IPOQPSJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noroxymorphone for Spinal Analgesia and Antagonist Synthesis


Noroxymorphone (CAS 33522-95-1), a phenanthrene-class opioid and DEA Schedule II controlled substance [1], is both a major circulating metabolite of oxycodone and oxymorphone and a critical synthetic intermediate for producing clinical opioid antagonists like naltrexone and naloxone [2][3]. It acts as a potent μ-opioid receptor (MOR) agonist [3]. Its defining pharmacological feature is poor blood-brain barrier (BBB) penetration, which, when exploited, underpins its unique application profile and starkly differentiates it from CNS-active opioid alternatives [3].

Noroxymorphone: Unmatched by Other Opioids


Substituting noroxymorphone with a general class analog like oxycodone, morphine, or naloxone leads to scientifically distinct and often undesirable outcomes due to its unique pharmacokinetic and pharmacodynamic profile. Unlike CNS-penetrant agonists (oxycodone, morphine) which cause systemic side effects and carry high abuse potential [1][2], noroxymorphone's poor BBB penetration [1] restricts its agonism to the spinal cord, providing a targeted analgesic effect with minimal supraspinal influence [1]. Conversely, while it is the synthetic precursor to peripheral opioid antagonists, noroxymorphone itself is a potent MOR *agonist*, not an antagonist [1][3]. Therefore, its role as an active metabolite of oxycodone and its specific application in analytical and synthetic chemistry cannot be replicated by these structurally related but functionally distinct compounds.

Noroxymorphone vs. Key Comparators


Spinal Antinociception Duration vs. Oxycodone & Morphine

Noroxymorphone demonstrates a significantly longer duration of antinociceptive effect compared to oxycodone and morphine following intrathecal administration. This key differentiator in the spinal analgesia space is a primary reason for its scientific and potential therapeutic interest. The effect was shown to be mediated by opioid receptors, as it was reversible by naloxone [1].

Spinal Analgesia Antinociception Duration of Action

CNS Penetration & Abuse Liability vs. Systemic Opioids

A key property that defines noroxymorphone's unique application is its poor ability to cross the blood-brain barrier (BBB) [1][2]. This is in stark contrast to its comparators, oxycodone and morphine, which readily enter the CNS. This property is correlated with a lower potential for supraspinal-mediated abuse and systemic side effects when administered spinally. The lack of systemic (subcutaneous) analgesic effect at high doses (up to 25 mg/kg) in animal models directly supports this [1].

Blood-Brain Barrier Pharmacokinetics Abuse Liability

Elimination Half-Life & Brain Uptake vs. Oxycodone

As a major metabolite of oxycodone, noroxymorphone exhibits a distinct pharmacokinetic profile. Compared to its parent drug oxycodone, noroxymorphone (along with noroxycodone) was a major circulating metabolite with a longer elimination half-life. However, its uptake into the rat brain was significantly lower than that of oxycodone [1].

Metabolism Pharmacokinetics Elimination Half-Life

Precursor Role & Impurity Standard for Naloxone

Noroxymorphone is a critical and immediate precursor in the synthesis of the opioid antagonist naloxone (N-allylnoroxymorphone) [1]. Furthermore, it is a defined impurity in commercial naloxone hydrochloride preparations, with specific identification and quantification limits set by pharmacopeias [2][3]. This contrasts with other opioid intermediates which lack this specific, high-value relationship with a clinically vital drug.

Organic Synthesis Impurity Standard Pharmaceutical Manufacturing

Validated Applications of Noroxymorphone


Novel Spinal Analgesics with Reduced Abuse Potential

Based on direct evidence of prolonged spinal antinociception and minimal CNS penetration [1], noroxymorphone serves as a promising lead compound or tool molecule for developing new intrathecal analgesics. Its profile addresses the critical need for potent pain relief with lower systemic and supraspinal adverse effects. Researchers can use noroxymorphone to investigate spinal opioid receptor pharmacology in vivo without the confounding variables of systemic drug distribution.

Manufacturing & QC of Naloxone and Naltrexone

Noroxymorphone is a documented, essential precursor for the industrial synthesis of opioid antagonists [1] and is a regulated impurity in final drug products [2][3]. This scenario is critical for pharmaceutical manufacturers and CMOs involved in the production of naloxone and naltrexone. Procurement of high-purity noroxymorphone is required for both the synthetic process and for use as an analytical reference standard to ensure batch-to-batch consistency and regulatory compliance.

Forensic Toxicology & Clinical Pharmacology of Oxycodone

Noroxymorphone's role as a major, long-lived circulating metabolite of oxycodone [1] makes it a crucial analyte in forensic and clinical toxicology. Its longer elimination half-life compared to the parent drug means it can serve as a more persistent biomarker of oxycodone exposure. Laboratories require certified reference standards of noroxymorphone to accurately identify and quantify this metabolite in urine, plasma, and post-mortem samples, aiding in drug monitoring and forensic investigations.

Peripheral Opioid Receptor Function Investigation

The evidence demonstrating noroxymorphone's poor BBB penetration and lack of systemic effect after subcutaneous administration [1] makes it a valuable tool for studying opioid receptor pharmacology restricted to the periphery and spinal cord. Researchers can use it to probe peripheral MOR-mediated effects (e.g., in the gastrointestinal tract or immune system) without triggering central opioid responses, thereby isolating specific pathways for targeted therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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